Mannostatin A

Description

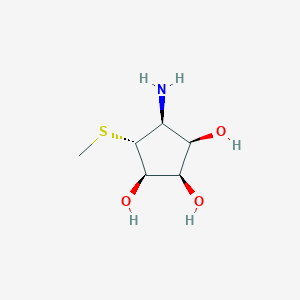

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,3R,4S,5R)-4-amino-5-methylsulfanylcyclopentane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c1-11-6-2(7)3(8)4(9)5(6)10/h2-6,8-10H,7H2,1H3/t2-,3+,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOFGONIVNXZME-YDMGZANHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1C(C(C(C1O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS[C@@H]1[C@H]([C@H]([C@H]([C@H]1O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908059 | |

| Record name | 4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102822-56-0 | |

| Record name | Mannostatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102822-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannostatin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102822560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-(methylsulfanyl)cyclopentane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of Mannostatin A from Streptoverticillium verticillus: A Technical Guide

Authored by a Senior Application Scientist

Foreword: The quest for novel therapeutic agents has perpetually driven researchers to explore the vast biosynthetic capabilities of microorganisms. Among these, the Actinomycetes, and specifically the genus Streptoverticillium, have proven to be a rich source of structurally diverse and biologically active secondary metabolites. This guide provides an in-depth technical exploration of the discovery and isolation of Mannostatin A, a potent and selective inhibitor of α-D-mannosidase, from Streptoverticillium verticillus. It is intended for researchers, scientists, and drug development professionals engaged in natural product discovery, enzymology, and carbohydrate chemistry. The methodologies detailed herein are presented not merely as a series of steps, but with a focus on the underlying scientific principles and the rationale that guides each experimental choice, ensuring a robust and reproducible approach.

Introduction: The Significance of Mannostatin A

Mannostatin A is a cyclopentanoid natural product that has garnered significant attention for its potent and competitive inhibition of α-D-mannosidases, particularly mannosidase II, a key enzyme in the N-linked glycoprotein processing pathway.[1][2] This inhibitory activity has profound implications for various physiological and pathological processes, including viral replication and cancer cell metastasis, making Mannostatin A a valuable tool for studying these phenomena and a promising lead for therapeutic development.[1][2]

Discovered as a metabolite of Streptoverticillium verticillus var. quintum, Mannostatin A represents a non-alkaloidal inhibitor, distinguishing it from other well-known mannosidase inhibitors like swainsonine.[1][3] Its unique chemical structure, featuring a cis-diol and a primary amine, is crucial for its inhibitory action.[2] This guide will systematically detail the journey from the cultivation of the producing microorganism to the purification and characterization of this remarkable molecule.

Cultivation of Streptoverticillium verticillus for Mannostatin A Production

The successful isolation of any microbial natural product begins with the optimization of the fermentation process to maximize the production of the target metabolite. For Streptoverticillium verticillus, a filamentous bacterium, both solid and submerged liquid fermentation techniques can be employed, with the latter being more common for scalable production.[4][5]

Media Composition and Fermentation Parameters

The biosynthesis of secondary metabolites like Mannostatin A is often triggered by specific nutritional cues and environmental conditions, typically during the stationary phase of microbial growth (idiophase).[5] While the exact media composition for optimal Mannostatin A production by Streptoverticillium verticillus can be strain-dependent and subject to optimization, a typical fermentation medium would be rich in complex carbon and nitrogen sources to support robust growth and subsequent secondary metabolism.[6][7]

Table 1: Representative Fermentation Medium for Streptoverticillium verticillus

| Component | Concentration (g/L) | Rationale |

| Soluble Starch | 20 | Complex carbohydrate source for sustained energy release. |

| Glucose | 10 | Readily available carbon source for initial growth phase. |

| Yeast Extract | 5 | Source of vitamins, amino acids, and other growth factors.[6] |

| Peptone | 5 | Complex nitrogen source.[7] |

| K2HPO4 | 1 | Buffering agent to maintain pH. |

| MgSO4·7H2O | 0.5 | Source of essential minerals. |

| CaCO3 | 2 | pH stabilization. |

Fermentation Conditions:

-

Temperature: 27-30°C[5]

-

pH: 6.5-7.5[5]

-

Aeration: 0.5-1.0 vvm (volumes of air per volume of medium per minute) in submerged culture.[5]

-

Agitation: 200-250 rpm

-

Incubation Time: 6-8 days[5]

The rationale behind these parameters is to first establish a healthy biomass (trophophase) and then induce the production of secondary metabolites as primary nutrients become limited.[5]

Extraction and Isolation of Mannostatin A

The isolation of Mannostatin A from the fermentation broth is a multi-step process that leverages the physicochemical properties of the molecule.[8] A typical workflow involves the separation of the biomass from the culture supernatant, followed by a series of extraction and chromatographic purification steps.[9][10]

Initial Extraction from Fermentation Broth

Mannostatin A is an extracellular metabolite, meaning it is secreted into the fermentation medium.[9] The first step is therefore the separation of the microbial cells from the liquid broth, usually by centrifugation or filtration. The clarified supernatant is the starting material for the extraction process.

Given that Mannostatin A is a polar molecule, initial purification often involves adsorption chromatography.[3][11]

Step-by-Step Extraction Protocol:

-

Biomass Separation: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet the Streptoverticillium verticillus mycelia.

-

Supernatant Collection: Decant and collect the supernatant, which contains the dissolved Mannostatin A.

-

Adsorption to Activated Carbon: Add activated carbon to the supernatant (e.g., 2% w/v) and stir for several hours. This step is designed to adsorb Mannostatin A and other organic molecules from the aqueous broth.

-

Elution from Carbon: Filter the mixture to collect the carbon. The adsorbed compounds are then eluted with an appropriate solvent, such as acidic methanol or aqueous acetone. The choice of eluent is critical to ensure the efficient desorption of the target compound.

Chromatographic Purification

Following the initial extraction, a series of chromatographic techniques are employed to purify Mannostatin A to homogeneity.[10][12] The sequential use of different chromatographic principles (e.g., ion exchange, size exclusion, and reversed-phase) is essential for separating Mannostatin A from other co-extracted metabolites.[8]

Workflow for Chromatographic Purification of Mannostatin A

Caption: A generalized workflow for the isolation and purification of Mannostatin A.

Detailed Protocol for Chromatographic Purification:

-

Ion-Exchange Chromatography: The eluate from the activated carbon step is adjusted to an appropriate pH and applied to a cation exchange column, such as Dowex resin.[3][11] Mannostatin A, being basic due to its primary amine, will bind to the resin. After washing the column to remove neutral and acidic impurities, Mannostatin A is eluted with a gradient of increasing ionic strength or pH (e.g., using an ammonium hydroxide solution).

-

Size-Exclusion Chromatography: Fractions containing Mannostatin A from the ion-exchange step are pooled, concentrated, and further purified by size-exclusion chromatography (e.g., using a Sephadex column). This separates molecules based on their size, further removing impurities of different molecular weights.

-

Reversed-Phase High-Performance Liquid Chromatography (HPLC): The final purification step often involves reversed-phase HPLC.[12] This technique separates compounds based on their hydrophobicity. Mannostatin A, being a relatively polar molecule, will elute early from a non-polar stationary phase (like C18) using a polar mobile phase (e.g., a water/acetonitrile or water/methanol gradient). This step is crucial for obtaining highly pure Mannostatin A.

Structure Elucidation of Mannostatin A

Once a pure compound is isolated, its chemical structure must be determined. For Mannostatin A, a combination of spectroscopic techniques was employed to elucidate its unique structure.[13]

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition. For Mannostatin A, the molecular formula was determined to be C₆H₁₃NO₃S.[3][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.[13] Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule.

-

X-ray Crystallography: When a suitable crystal of the compound can be obtained, X-ray diffraction analysis provides an unambiguous determination of the three-dimensional structure, including the relative and absolute stereochemistry.[13]

The combination of these techniques revealed the structure of Mannostatin A as a substituted cyclopentane with a primary amine, a thiomethyl group, and two hydroxyl groups.

Biological Activity and Mechanism of Action

Mannostatin A is a potent and competitive inhibitor of α-D-mannosidases.[1] It shows high selectivity for mannosidase II over mannosidase I.[1] The inhibitory constant (Ki) for Mannostatin A against α-D-mannosidase has been reported to be in the nanomolar range, specifically 4.8 x 10⁻⁸ M.[3][11]

Mechanism of Inhibition:

The inhibitory activity of Mannostatin A is attributed to its structural mimicry of the mannosyl cation intermediate formed during the enzymatic hydrolysis of mannosides. The protonated primary amine and the cis-diol moieties are thought to be crucial for binding to the active site of the enzyme.[2]

Inhibition of N-linked Glycoprotein Processing by Mannostatin A

Caption: The inhibitory effect of Mannostatin A on the N-linked glycoprotein processing pathway.

In cell culture studies, treatment with Mannostatin A leads to the accumulation of hybrid-type oligosaccharides on glycoproteins, which is consistent with the inhibition of mannosidase II.[1] This disruption of normal glycoprotein processing can have significant biological consequences, including altering cell-cell recognition, modulating immune responses, and inhibiting viral replication.[1][2]

Table 2: Inhibitory Activity of Mannostatin A against various α-Mannosidases

| Enzyme Source | IC₅₀ (nM) | Type of Inhibition |

| Rat Epididymal α-Mannosidase | Potent | Competitive |

| Jack Bean α-Mannosidase | 70 | Competitive |

| Mung Bean α-Mannosidase | 450 | Competitive |

| Rat Liver Lysosomal α-Mannosidase | 160 | Competitive |

| Glycoprotein-processing Mannosidase II | 10-15 | Competitive |

| Glycoprotein-processing Mannosidase I | Inactive | - |

| Data compiled from reference[1]. |

Conclusion and Future Perspectives

The discovery and isolation of Mannostatin A from Streptoverticillium verticillus exemplifies the power of microbial natural product screening for identifying novel bioactive compounds. The detailed methodologies for fermentation, extraction, and purification outlined in this guide provide a framework for the successful isolation of Mannostatin A and can be adapted for the discovery of other microbial metabolites.

The potent and selective inhibitory activity of Mannostatin A against mannosidase II continues to make it a valuable research tool for glycobiologists. Furthermore, its unique chemical scaffold serves as an inspiration for the design and synthesis of new generations of glycosidase inhibitors with improved pharmacological properties. The ongoing exploration of microbial diversity, coupled with advances in fermentation and purification technologies, promises the discovery of more such valuable natural products in the future.

References

-

Aoyagi, T., Yamamoto, T., Kojiri, K., Morishima, H., Nagai, M., Hamada, M., Takeuchi, T., & Umezawa, H. (1989). Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. The Journal of Antibiotics, 42(6), 883–889. [Link]

-

Tropea, J. E., Molyneux, R. J., & Elbein, A. D. (1989). Mannostatin A, a new glycoprotein-processing inhibitor. Biochemistry, 28(5), 2027–2034. [Link]

-

Aoyagi, T., Yamamoto, T., Kojiri, K., Morishima, H., Nagai, M., Hamada, M., Takeuchi, T., & Umezawa, H. (1989). Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. The Journal of Antibiotics, 42(6), 883–889. [Link]

-

Kawatkar, S. P., Kuntz, D. A., Woods, R. J., Rose, D. R., & Boons, G. J. (2006). The structural basis of the inhibition of Golgi alpha-mannosidase II by mannostatin A and the role of the thiomethyl moiety in ligand-protein interactions. Journal of the American Chemical Society, 128(25), 8310–8319. [Link]

-

Strobel, G., & Daisy, B. (2003). Isolation and purification of natural products from microbial cultures. Journal of Industrial Microbiology and Biotechnology, 30(8), 475–485. [Link]

-

Sarker, S. D., Latif, Z., & Gray, A. I. (Eds.). (2006). Natural products isolation. Humana press. [Link]

-

Morishima, H., Kojiri, K., Yamamoto, T., Aoyagi, T., Nakamura, H., & Iitaka, Y. (1989). Structure determination of mannostatins A and B. The Journal of Antibiotics, 42(6), 1008–1011. [Link]

-

Li, X., Li, Y., Long, C., Li, P., Du, Y., & Yang, R. (2014). Structure elucidation and immunological activity of a novel glycopeptide from mannatide. Carbohydrate polymers, 101, 740-746. [Link]

-

Aoyagi, T., Yamamoto, T., Kojiri, K., Morishima, H., Nagai, M., Hamada, M., ... & Umezawa, H. (1989). Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. The Journal of antibiotics, 42(6), 883-889. [Link]

-

Atur, M. (2023). Modern Approaches to Isolation and Purification in Natural Products Chemistry. Journal of Pharmaceutical Chemistry & Chemical Science, 7(4), 1-3. [Link]

-

Atur, M. (2023). Isolation and Purification Techniques in Natural Products Chemistry. Journal of Pharmaceutical Chemistry & Chemical Science, 7(4), 1-3. [Link]

-

Sarker, S. D., & Nahar, L. (2012). An introduction to natural products isolation. In Natural products isolation (pp. 1-25). Humana Press, Totowa, NJ. [Link]

-

Knapp, S., & Dhar, T. G. M. (1991). Synthesis of the mannosidase II inhibitor mannostatin A. The Journal of Organic Chemistry, 56(14), 4096-4097. [Link]

-

Česnek, M., Rybáčková, R., Slámová, K., Kuzma, M., Pompach, P., Káňová, D., ... & Dračínský, M. (2020). Synthesis of hydroxymethyl analogues of mannostatin A and their evaluation as inhibitors of GH38 α-mannosidases. New Journal of Chemistry, 44(2), 586-597. [Link]

-

Zeeck, A., Schröder, K., Frobel, K., Grote, R., & Thiericke, R. (1987). The structure of manumycin. I. Characterization, structure elucidation and biological activity. The Journal of antibiotics, 40(11), 1530-1540. [Link]

-

ChEMBL. (n.d.). Compound: MANNOSTATIN A (CHEMBL9623). EMBL-EBI. Retrieved from [Link]

-

The Pharma Innovation. (2019). Production of secondary metabolites. The Pharma Innovation Journal, 8(8), 1-5. [Link]

-

Frisvad, J. C., Andersen, B., & Thrane, U. (2008). Media and growth conditions for induction of secondary metabolite production. In Metabolomics (pp. 35-47). Humana Press. [Link]

-

Kurbanova, F. K., Gulyamova, T. G., & Davranov, K. D. (2020). Effects of Fermentation Conditions on the Production of Secondary Metabolites of Penicillium brevicaule alba-CC200 and Aspergillus egypticus-HT166. International Journal of Current Microbiology and Applied Sciences, 9(2), 1196-1204. [Link]

-

Wang, L., Chen, Y., & Shen, B. (2011). Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation. Applied microbiology and biotechnology, 92(2), 249-257. [Link]

-

MDPI Books. (2022). Isolation, Structure Elucidation and Biological Activity of Natural Products. MDPI. [Link]

-

Nielsen, J. C., Grijseels, S., Prigent, S., Ji, B., Nielsen, J. B., Frisvad, J. C., ... & Larsen, T. O. (2017). Physiological characterization of secondary metabolite producing Penicillium cell factories. Fungal genetics and biology, 101, 1-11. [Link]

Sources

- 1. Mannostatin A, a new glycoprotein-processing inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Structural Basis of the Inhibition of Golgi α-Mannosidase II by Mannostatin A and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (Open Access) Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. (1989) | Takaaki Aoyagi | 106 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 7. ijcmas.com [ijcmas.com]

- 8. Isolation and Purification of Natural Products from Microbial Cultures | Springer Nature Experiments [experiments.springernature.com]

- 9. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. Structure determination of mannostatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

Mannostatin A mechanism of action on glycoprotein processing

An In-Depth Technical Guide to the Mechanism of Action of Mannostatin A on Glycoprotein Processing

Introduction: The Critical Role of N-Linked Glycosylation

N-linked glycosylation is a fundamental and highly conserved post-translational modification essential for the proper folding, stability, and function of a vast number of eukaryotic proteins.[1] This intricate process begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus, where a pre-formed oligosaccharide precursor is sequentially trimmed and modified by a series of glycosidases and glycosyltransferases.[2] The mannosidases, in particular, play a crucial gatekeeper role in this pathway, dictating the maturation of high-mannose N-glycans into either hybrid or complex-type structures.[3] Understanding the enzymes that govern this pathway is paramount for dissecting cellular processes and developing therapeutic strategies against diseases characterized by aberrant glycosylation, such as cancer.[4][5]

This guide provides a detailed examination of Mannostatin A, a potent and highly specific inhibitor of a key enzyme in this pathway, Golgi α-mannosidase II. We will explore its unique chemical nature, the molecular basis of its inhibitory action, the direct cellular consequences of this inhibition, and the experimental methodologies used to validate its mechanism.

Mannostatin A: A Unique Non-Alkaloidal Glycosidase Inhibitor

Mannostatin A, a metabolite isolated from the soil microorganism Streptoverticillium verticillus, represents a significant departure from the more common alkaloid-based glycosidase inhibitors like swainsonine.[6][7][8] Its structure is based on an aminocyclopentitol core, making it the first discovered non-azasugar type inhibitor with this scaffold.[4][7]

The mechanism of inhibition is reversible and competitive, meaning it vies with the natural oligosaccharide substrate for binding to the enzyme's active site.[4][6][7] This mode of action, combined with its high potency and specificity, makes Mannostatin A an invaluable chemical tool for glycobiology research.[9]

Core Mechanism of Action: Selective Inhibition of Golgi α-Mannosidase II

The maturation of N-glycans is a highly ordered process. After initial trimming in the ER and early Golgi by Mannosidase I, a pivotal intermediate, GlcNAcMan₅GlcNAc₂, is formed. This structure is the substrate for Golgi α-mannosidase II (GMII), an enzyme that catalyzes the removal of the terminal α(1-3) and α(1-6) linked mannose residues.[4][10] This step is the committed checkpoint for the biosynthesis of complex N-glycans; its inhibition fundamentally alters the final glycan structures on mature glycoproteins.[4][5][10]

Mannostatin A is an exceptionally potent and selective inhibitor of GMII.[4][6] It exhibits virtually no activity against Mannosidase I, allowing researchers to precisely dissect the later stages of the Golgi processing pathway.[6] X-ray crystallography studies of Mannostatin A complexed with Drosophila GMII have provided profound insights into its mechanism.[4][7] The inhibitor astutely mimics a covalent mannosyl-enzyme intermediate that forms during catalysis.[7] Key structural features are critical for its high-affinity binding:

-

Aminocyclopentitol Core: The five-membered ring adopts a specific conformation within the active site that is not the most populated in solution, indicating an induced-fit binding model.[7]

-

Protonated Amine and Diol: The basicity of the primary amine and the neighboring cis-diol are essential for interacting with the enzyme's catalytic machinery, likely involving a key zinc ion in the active site.[5]

-

Thiomethyl Group: This moiety, which is absent in less potent analogs, is crucial for high-affinity binding. It makes critical hydrophobic and polar interactions within an aromatic pocket of the active site, significantly enhancing the inhibitor's potency.[7][11][12]

Cellular Ramifications: The Accumulation of Hybrid-Type N-Glycans

The direct and predictable consequence of GMII inhibition by Mannostatin A in a cellular context is the blockage of complex N-glycan formation and the resultant accumulation of hybrid-type oligosaccharides.[4][6] A classic experimental model to demonstrate this effect involves treating Madin-Darby Canine Kidney (MDCK) cells infected with the influenza virus. In the presence of Mannostatin A, the viral hemagglutinin glycoproteins are synthesized not with their typical complex-type glycans, but with aberrant hybrid structures.[5][6] This outcome is a direct confirmation that the inhibitor's target within the intact cellular machinery is indeed GMII.[6]

This ability to remodel the cellular glycome has significant implications. Changes in cell surface glycosylation are known determinants in tumor progression and metastasis.[4] Therefore, by preventing the formation of complex N-glycans often associated with oncogenic transformation, Mannostatin A and its derivatives serve as lead compounds for developing novel cancer therapeutics.[4][11]

Quantitative Inhibitory Profile

The potency and selectivity of Mannostatin A are best illustrated by comparing its inhibitory constants (IC₅₀ or Kᵢ) against various mannosidases.

| Enzyme Target | Source | Substrate | IC₅₀ / Kᵢ Value | Citation |

| Golgi α-Mannosidase II | Rat Liver | GlcNAc-Man₅GlcNAc | ~90 nM (IC₅₀) | [6] |

| Golgi α-Mannosidase II | Rat Liver | p-Nitrophenyl α-D-mannopyranoside | ~10-15 nM (IC₅₀) | [6] |

| Jack Bean α-Mannosidase | Canavalia ensiformis | p-Nitrophenyl α-D-mannopyranoside | ~70 nM (IC₅₀) | [6] |

| Lysosomal α-Mannosidase | Rat Liver | p-Nitrophenyl α-D-mannopyranoside | ~160 nM (IC₅₀) | [6] |

| Golgi α-Mannosidase I | Rat Liver | Not specified | Virtually inactive | [6] |

| α-Mannosidase | General | Not specified | 4.8 x 10⁻⁸ M (Kᵢ) | [8] |

Table 1: Comparative inhibitory concentrations of Mannostatin A against various α-mannosidases. The data highlights its nanomolar potency against Golgi Mannosidase II and other class II α-mannosidases, with marked inactivity towards Mannosidase I.

Visualizing the Mechanism and Experimental Workflow

To better understand the role of Mannostatin A, the following diagrams illustrate its point of intervention in the N-glycosylation pathway and a typical workflow for its cellular evaluation.

Caption: N-Linked Glycosylation Pathway showing Mannostatin A inhibition.

Caption: Workflow for analyzing Mannostatin A's effect in cells.

Protocols for Mechanistic Validation

Protocol 1: In Vitro α-Mannosidase Inhibition Assay

This protocol describes a colorimetric assay to determine the IC₅₀ value of Mannostatin A against a commercially available α-mannosidase.

Materials:

-

Jack Bean α-Mannosidase (or other purified mannosidase).

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5.

-

Substrate: p-Nitrophenyl-α-D-mannopyranoside (pNP-Man).

-

Inhibitor: Mannostatin A solution (serial dilutions).

-

Stop Solution: 0.2 M Sodium Carbonate.

-

96-well microplate and plate reader (405 nm).

Methodology:

-

Preparation: Prepare serial dilutions of Mannostatin A in Assay Buffer. Prepare a working solution of pNP-Man in Assay Buffer.

-

Reaction Setup: In a 96-well plate, add 20 µL of Assay Buffer (for control) or 20 µL of the appropriate Mannostatin A dilution to designated wells.

-

Enzyme Addition: Add 20 µL of a diluted Jack Bean α-Mannosidase solution to each well. Incubate for 10 minutes at 37°C to allow inhibitor binding.

-

Initiate Reaction: Add 20 µL of the pNP-Man substrate solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the control reaction remains within the linear range.

-

Stop Reaction: Terminate the reaction by adding 100 µL of Stop Solution to each well. The solution will turn yellow in the presence of the product, p-nitrophenol.

-

Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

-

Analysis: Calculate the percent inhibition for each Mannostatin A concentration relative to the control (no inhibitor). Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Analysis of Cellular Glycoprotein Processing

This workflow outlines the steps to observe the shift from complex to hybrid N-glycans in cultured cells treated with Mannostatin A.

Materials:

-

Adherent cells (e.g., CHO or MDCK cells).

-

Cell culture medium and supplements.

-

Mannostatin A.

-

Radiolabel: [³H]mannose or [³⁵S]methionine.

-

Lysis buffer with protease inhibitors.

-

Antibody for a specific glycoprotein (optional).

-

Protein A/G beads (optional).

-

PNGase F enzyme.

-

Equipment for HPLC (e.g., with a HILIC column) or mass spectrometry.[13][14]

Methodology:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Pre-incubate the cells with a desired concentration of Mannostatin A (e.g., 1-10 µM) for 1-2 hours.

-

Metabolic Labeling: Replace the medium with fresh medium containing Mannostatin A and a radiolabel (e.g., [³H]mannose). Incubate for 4-24 hours to allow for the synthesis of labeled glycoproteins.

-

Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer.

-

Glycoprotein Isolation:

-

Total Glycoproteins: Proceed directly to glycan release.

-

Specific Glycoprotein: Use a specific antibody to immunoprecipitate the target glycoprotein from the cell lysate.

-

-

N-Glycan Release: Denature the isolated glycoproteins and treat them with the enzyme PNGase F overnight according to the manufacturer's protocol. This specifically cleaves the bond between the asparagine residue and the N-glycan.

-

Glycan Separation: Separate the released glycans from the protein components (e.g., by ethanol precipitation or using a C18 Sep-Pak cartridge).

-

Analytical Characterization: Analyze the purified glycan pool using an appropriate technique:

-

HPLC: Use HILIC-HPLC to separate glycans based on their size and structure. Compare the elution profiles of glycans from control versus Mannostatin A-treated cells. A shift towards earlier eluting peaks (characteristic of smaller, hybrid structures) is expected.[13]

-

Mass Spectrometry: Use MALDI-TOF or LC-MS to determine the exact masses of the glycans in the pool, confirming the presence of hybrid structures (e.g., Man₅GlcNAc₃) and the absence of complex structures.[14][15]

-

Conclusion and Future Directions

Mannostatin A is a powerful and precise molecular probe whose mechanism of action is centered on the competitive and reversible inhibition of Golgi α-mannosidase II. This action effectively halts the N-glycan processing pathway at a critical juncture, preventing the formation of complex-type oligosaccharides and causing the accumulation of hybrid structures. This well-characterized mechanism has solidified its role as an indispensable tool in glycobiology for studying the functional roles of specific glycan structures. Furthermore, its ability to modulate the cancer-associated glycophenotype continues to make Mannostatin A and its synthetic derivatives attractive candidates for the development of novel therapeutic agents.

References

-

The Molecular Basis of Inhibition of Golgi α-Mannosidase II by Mannostatin A - PMC. (2014-03-17). Available from: [Link]

-

Tropea, J. E., Kaushal, G. P., Pastuszak, I., Mitchell, M., Aoyagi, T., Molyneux, R. J., & Elbein, A. D. (1990). Mannostatin A, a new glycoprotein-processing inhibitor. Biochemistry, 29(43), 10062–10069. Available from: [Link]

-

Bella, M., et al. (2021). Synthesis of hydroxymethyl analogues of mannostatin A and their evaluation as inhibitors of GH38 α-mannosidases. New Journal of Chemistry, 45(30), 13539-13548. Available from: [Link]

-

The Structural Basis of the Inhibition of Golgi α-Mannosidase II by Mannostatin A and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions - PMC. (2008-09-25). Available from: [Link]

-

King, S. B., & Ganem, B. (1994). Synthetic Studies on Mannostatin A and Its Derivatives: A New Family of Glycoprotein Processing Inhibitors. Journal of the American Chemical Society, 116(2), 562-570. Available from: [Link]

-

Kuntz, D. A., et al. (2009). The molecular basis of inhibition of Golgi alpha-mannosidase II by mannostatin A. The FEBS journal, 276(8), 2329–2341. Available from: [Link]

-

Kawatkar, S. P., Kuntz, D. A., Woods, R. J., Rose, D. R., & Boons, G. J. (2006). Structural Basis of the Inhibition of Golgi α-Mannosidase II by Mannostatin A and the Role of the Thiomethyl Moiety in Ligand−Protein Interactions. Journal of the American Chemical Society, 128(32), 10650–10658. Available from: [Link]

-

Request PDF. Synthesis of hydroxymethyl analogues of mannostatin A and their evaluation as inhibitors of GH38 α-mannosidases. Available from: [Link]

-

Request PDF. The Molecular Basis of Inhibition of Golgi α‐Mannosidase II by Mannostatin A. Available from: [Link]

-

Aoyagi, T., Yamamoto, T., Kojiri, K., Morishima, H., Nagai, M., Hamada, M., Takeuchi, T., & Umezawa, H. (1989). Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. The Journal of antibiotics, 42(6), 883–889. Available from: [Link]

-

Vallee, F., et al. (2008). Golgi α-mannosidase II cleaves two sugars sequentially in the same catalytic site. Proceedings of the National Academy of Sciences, 105(28), 9608-9613. Available from: [Link]

- King, S. B. (1994). Synthetic Studies on Mannostatin A and Its Derivatives: A New Family of Alpha-mannosidase Inhibitors. Cornell University.

-

Tropea, J. E., et al. (1990). Mannostatin A, a new glycoprotein-processing inhibitor. Biochemistry, 29(43), 10062-10069. Available from: [Link]

-

Knapp, S., & Dhar, T. G. M. (1991). Synthesis of the mannosidase II inhibitor mannostatin A. The Journal of Organic Chemistry, 56(13), 4096-4097. Available from: [Link]

-

Mechref, Y., & Novotny, M. V. (2009). High-sensitivity Analytical Approaches for the Structural Characterization of Glycoproteins. Current analytical chemistry, 5(2), 118–132. Available from: [Link]

-

Zhang, Y., et al. (2013). Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages. In Glycans and Glycosaminoglycans as Clinical Biomarkers and Therapeutics. Available from: [Link]

-

Lu, H., et al. (2024). Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine. Nature Chemical Biology. Available from: [Link]

-

McDowell, W., et al. (1988). Inhibition of glycoprotein oligosaccharide processing in vitro and in influenza-virus-infected cells by alpha-D-mannopyranosylmethyl-p-nitrophenyltriazene. Biochemical Journal, 256(1), 231-237. Available from: [Link]

-

Elbein, A. D. (1984). Glycoprotein Processing and Glycoprotein Processing Inhibitors. Plant Physiology, 74(2), 291-295. Available from: [Link]

-

McDowell, W., et al. (1988). Inhibition of glycoprotein oligosaccharide processing in vitro and in influenza-virus-infected cells by alpha-D-mannopyranosylmethyl-p-nitrophenyltriazene. Biochemical Journal, 256(1), 231–237. Available from: [Link]

-

Varki, A., et al. (2015). Chemical Tools for Inhibiting Glycosylation. In Essentials of Glycobiology. Cold Spring Harbor Laboratory Press. Available from: [Link]

-

Northwestern University. (2014). Glycomic and glycoproteomic analysis of glycoproteins—a tutorial. Analytical and Bioanalytical Chemistry, 406(27), 6833-6847. Available from: [Link]

-

BCC Research. (2016). New Tools Sweetening the Pot for Clinical Applications of Glycobiology. Available from: [Link]

-

Lin, C. W., et al. (2018). Glycan analysis of therapeutic glycoproteins. mAbs, 10(8), 1163–1174. Available from: [Link]

-

Lu, H., et al. (2024). Biosynthesis of the α-D-mannosidase inhibitor (-)-Swainsonine. Nature Chemical Biology. Available from: [Link]

-

Dorling, P. R., Huxtable, C. R., & Colegate, S. M. (1980). Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens. Biochemical Journal, 191(2), 649–651. Available from: [Link]

-

Hughes, R. C., & Feeney, J. (1987). Characterization of a mannosidase acting on alpha 1----3- and alpha 1----6-linked mannose residues of oligomannosidic intermediates of glycoprotein processing. European Journal of Biochemistry, 168(2), 227–235. Available from: [Link]

-

Tulsiani, D. R., & Touster, O. (1983). Swainsonine, a potent mannosidase inhibitor, elevates rat liver and brain lysosomal alpha-D-mannosidase, decreases Golgi alpha-D-mannosidase II, and increases the plasma levels of several acid hydrolases. Archives of Biochemistry and Biophysics, 224(2), 594-600. Available from: [Link]

-

Scaman, C. H., Lipari, F., & Herscovics, A. (1996). A spectrophotometric assay for α-mannosidase activity. Glycobiology, 6(3), 265-270. Available from: [Link]

-

Yuk, I. H., et al. (2011). Effects of cell culture conditions on antibody N-linked glycosylation--what affects high mannose 5 glycoform. Biotechnology and Bioengineering, 108(11), 2600-2610. Available from: [Link]

-

Bischoff, J., & Kornfeld, R. (1983). Mannosidases in Mammalian Glycoprotein Processing. Journal of Biological Chemistry, 258(13), 7907-7910. Available from: [Link]

-

Schneider, D. J. (2009). Chemical structures and mode of action of intravenous glycoprotein IIb/IIIa receptor blockers: A review. Cardiovascular & Hematological Agents in Medicinal Chemistry, 7(4), 271-278. Available from: [Link]

-

Datema, R., Romero, P. A., & Schwarz, R. T. (1987). Inhibitors of protein glycosylation and glycoprotein processing in viral systems. Pharmacology & Therapeutics, 33(2), 221-286. Available from: [Link]

-

Cheung, E. N., & Macauley, M. S. (2023). Glycosyltransferases as versatile tools to study the biology of glycans. Glycobiology, 33(12), 940–953. Available from: [Link]

-

Lotke, R., Petersen, M., & Sauter, D. (2024). Restriction of Viral Glycoprotein Maturation by Cellular Protease Inhibitors. Viruses, 16(3), 332. Available from: [Link]

-

Ito, K., et al. (2020). Effect of N-linked glycosylation at position 162 of hemagglutinin in influenza A virus A(H1N1)pdm09. Infection, Genetics and Evolution, 85, 104523. Available from: [Link]

-

National Center for Biotechnology Information. Increased mannosylation of N-linked protein glycosylation (Concept Id: C4022934). Available from: [Link]

-

Shon, D. J., & Bertozzi, C. R. (2022). Tools for Mammalian Glycoscience Research. Annual Review of Biochemistry, 91, 337-366. Available from: [Link]

-

Cherepanova, N. A., & Gilmore, R. (2016). Structural Insight into the Mechanism of N-Linked Glycosylation by Oligosaccharyltransferase. Current Opinion in Structural Biology, 38, 101-107. Available from: [Link]

-

ResearchGate. N-linked glycosylation pathways leading to complex-type N-glycans. Available from: [Link]

-

Angiolillo, D. J., et al. (2009). Glycoprotein IIb/IIIa inhibitors: an update on the mechanism of action and use of functional testing methods to assess antiplatelet efficacy. Expert Review of Cardiovascular Therapy, 7(12), 1487-1502. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Glycoprotein Processing and Glycoprotein Processing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mannosidases in Mammalian Glycoprotein Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Molecular Basis of Inhibition of Golgi α-Mannosidase II by Mannostatin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mannostatin A, a new glycoprotein-processing inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Structural Basis of the Inhibition of Golgi α-Mannosidase II by Mannostatin A and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemical Tools for Inhibiting Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. The molecular basis of inhibition of Golgi alpha-mannosidase II by mannostatin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glycoproteomics Techniques and Data Analysis - Creative Proteomics [creative-proteomics.com]

- 15. Glycomic and glycoproteomic analysis of glycoproteins—a tutorial - PMC [pmc.ncbi.nlm.nih.gov]

Mannostatin A: A Deep Dive into the Competitive Inhibition of α-Mannosidase

<Technical Guide >

Abstract: This technical guide provides a comprehensive overview of Mannostatin A, a potent and specific competitive inhibitor of α-mannosidase. We will delve into its mechanism of action, provide a detailed experimental protocol for determining its inhibitory kinetics, and explore its applications in glycobiology research and as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of enzyme kinetics and cellular biology.

Introduction: The Critical Role of α-Mannosidases in Glycoprotein Processing

Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is a fundamental post-translational modification crucial for a vast array of biological processes. N-linked glycosylation, in particular, plays a pivotal role in protein folding, stability, trafficking, and cell-cell recognition.[1] This intricate process begins in the endoplasmic reticulum (ER) and continues in the Golgi apparatus, involving a series of highly regulated trimming and addition reactions catalyzed by various glycosidases and glycosyltransferases.

α-Mannosidases are key enzymes in the N-glycan processing pathway, responsible for cleaving terminal mannose residues from oligosaccharide chains.[2] These enzymes are broadly classified into two families: Class 1 (GH family 47) and Class 2 (GH family 38).[2][3] Class 1 α-mannosidases, including ER α-mannosidase I and Golgi α-mannosidase I, are involved in the early stages of N-glycan trimming.[2][3] Class 2 α-mannosidases, such as Golgi α-mannosidase II, act later in the pathway and are critical for the maturation of N-glycans into complex and hybrid structures.[4]

Given their central role, the inhibition of α-mannosidases has become a powerful tool for studying glycoprotein processing and a promising strategy for therapeutic intervention in diseases like cancer, where aberrant glycosylation is a common feature.[5][6] Mannostatin A, a natural product isolated from the microorganism Streptoverticillium verticillus, has emerged as a highly potent and specific inhibitor of α-mannosidases.[7][8]

Mannostatin A: Profile of a Potent Inhibitor

Chemical Structure and Properties

Mannostatin A is a non-alkaloidal, aminocyclopentitol-containing compound with the molecular formula C6H13NO3S.[7][8] Its unique structure, featuring a five-membered ring, distinguishes it from many other glycosidase inhibitors that are typically azasugars.[9] The primary amine and the cis-diol functionalities are essential for its inhibitory activity.[9]

Mechanism of Action: Competitive Inhibition

Mannostatin A functions as a powerful competitive inhibitor of α-mannosidases, particularly Golgi α-mannosidase II.[10] Competitive inhibition occurs when the inhibitor molecule reversibly binds to the active site of the enzyme, the same site where the natural substrate would bind. This prevents the substrate from binding and, consequently, inhibits the enzymatic reaction.

The inhibitory potency of Mannostatin A is attributed to its ability to mimic the transition state of the mannosyl cation intermediate that forms during the hydrolysis of the glycosidic bond.[9] X-ray crystallography studies of Golgi α-mannosidase II complexed with Mannostatin A have revealed that the inhibitor adopts a specific conformation within the active site that closely resembles this transition state.[11] This high-affinity binding accounts for its low inhibition constants (Ki).

The N-Linked Glycosylation Pathway and the Site of Mannostatin A Inhibition

The processing of N-linked glycans is a sequential and highly organized process. The following diagram illustrates a simplified N-linked glycosylation pathway, highlighting the step catalyzed by Golgi α-mannosidase II, which is the primary target of Mannostatin A.

Caption: Simplified N-linked glycosylation pathway showing Mannostatin A inhibition of Golgi α-mannosidase II.

As depicted, the inhibition of Golgi α-mannosidase II by Mannostatin A leads to the accumulation of hybrid-type oligosaccharides and prevents the formation of complex N-glycans.[10] This specific blockade has made Mannostatin A an invaluable tool for dissecting the functional roles of different glycan structures.

Experimental Determination of Mannostatin A's Inhibitory Kinetics

To characterize the inhibitory effect of Mannostatin A on α-mannosidase, a robust enzymatic assay is required. The following protocol outlines a common method using a chromogenic substrate, p-nitrophenyl-α-D-mannopyranoside (pNPM), which releases a yellow product (p-nitrophenol) upon cleavage, easily quantifiable by spectrophotometry.

Experimental Workflow

The overall workflow for determining the inhibition kinetics is as follows:

Caption: Workflow for determining the inhibition constant (Ki) of Mannostatin A.

Detailed Step-by-Step Protocol

Materials:

-

α-Mannosidase (e.g., from Jack Bean)[12]

-

Mannostatin A

-

p-Nitrophenyl-α-D-mannopyranoside (pNPM)

-

Reaction Buffer (e.g., 0.1 M Sodium Acetate, pH 4.5)

-

Stop Solution (e.g., 0.2 M Sodium Carbonate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of α-mannosidase in the reaction buffer.

-

Prepare a stock solution of Mannostatin A in deionized water or an appropriate solvent. Perform serial dilutions to obtain a range of inhibitor concentrations.

-

Prepare a stock solution of pNPM in the reaction buffer. Perform serial dilutions to obtain a range of substrate concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, set up reactions in triplicate for each substrate and inhibitor concentration.

-

Controls (Essential for data validation):

-

No Enzyme Control: Reaction buffer, substrate, and stop solution. (To measure background absorbance).

-

No Substrate Control: Reaction buffer, enzyme, and stop solution. (To ensure no background enzyme activity).

-

No Inhibitor Control: Reaction buffer, enzyme, and substrate at each concentration. (To determine the uninhibited reaction rates).

-

-

To each well, add the reaction buffer, the appropriate concentration of Mannostatin A (or vehicle for the no inhibitor control), and the enzyme solution.

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the pNPM substrate solution to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

-

Termination and Measurement:

-

Stop the reaction by adding the stop solution to each well. The stop solution will raise the pH, which both halts the enzymatic reaction and enhances the color of the p-nitrophenol product.

-

Read the absorbance of each well at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the "no enzyme" control from all other readings.

-

Convert the absorbance values to the concentration of p-nitrophenol produced using a standard curve.

-

Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration.

-

Plot V₀ versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots.

-

Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For a competitive inhibitor, the lines will intersect at the y-axis.

-

Determine the apparent Km (Km_app) from the x-intercept of each line in the presence of the inhibitor.

-

Calculate the inhibition constant (Ki) using the following equation: Km_app = Km (1 + [I]/Ki) where [I] is the inhibitor concentration.

-

Expected Kinetic Data

The inhibitory potency of Mannostatin A varies depending on the source of the α-mannosidase. The following table summarizes some reported inhibition constants (Ki) and IC50 values.

| Enzyme Source | Inhibitor | Ki | IC50 |

| Rat Epididymal α-mannosidase | Mannostatin A | 4.8 x 10⁻⁸ M[7] | - |

| Jack Bean α-mannosidase | Mannostatin A | - | 70 nM[10] |

| Mung Bean α-mannosidase | Mannostatin A | - | 450 nM[10] |

| Rat Liver Lysosomal α-mannosidase | Mannostatin A | - | 160 nM[10] |

| Glycoprotein-processing Mannosidase II | Mannostatin A | - | ~10-15 nM (with pNPM)[10] |

Applications in Research and Potential Therapeutic Uses

A Tool for Glycobiology Research

As a specific inhibitor of Golgi α-mannosidase II, Mannostatin A is an indispensable tool for researchers studying the roles of complex N-glycans in various cellular processes. By treating cells with Mannostatin A, scientists can investigate the consequences of preventing the maturation of N-glycans, thereby elucidating their functions in protein folding, stability, and trafficking.

Potential in Cancer Therapy

Aberrant glycosylation is a hallmark of cancer, and changes in the structures of N-glycans on the cell surface are often associated with tumor progression and metastasis.[5] By inhibiting Golgi α-mannosidase II, Mannostatin A can alter the glycan profile of cancer cells, potentially leading to:

-

Reduced Metastasis: Changes in cell surface glycans can interfere with cell adhesion and migration.

-

Enhanced Immunogenicity: Altered glycans may be recognized as foreign by the immune system, leading to an anti-tumor immune response.

While Mannostatin A itself has not been developed as a frontline cancer drug, it and its analogs serve as important lead compounds in the design of more potent and selective glycosidase inhibitors for cancer therapy.[13]

Conclusion

Mannostatin A stands out as a highly potent and specific competitive inhibitor of α-mannosidase, particularly Golgi α-mannosidase II. Its unique chemical structure and mechanism of action make it an invaluable tool for dissecting the complexities of N-linked glycosylation. Furthermore, its ability to modulate the glycan landscape on cells provides a compelling rationale for the continued exploration of glycosidase inhibitors as potential therapeutic agents, especially in the context of oncology. The experimental framework provided in this guide offers a robust starting point for researchers aiming to characterize the inhibitory properties of Mannostatin A and similar compounds, paving the way for new discoveries in the dynamic field of glycobiology.

References

-

Aoyagi, T., Yamamoto, T., Kojiri, K., Morishima, H., Nagai, M., Hamada, M., Takeuchi, T., & Umezawa, H. (1989). Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. The Journal of Antibiotics, 42(6), 883–889. [Link]

-

Liebminger, E., Hüttner, S., Voglauer, R., Grass, J., Pöltl, G., Altmann, F., Mach, L., & Strasser, R. (2009). Class I α-Mannosidases Are Required for N-Glycan Processing and Root Development in Arabidopsis thaliana. The Plant Cell, 21(12), 3850–3867. [Link]

-

Karavé, K. G., & Moremen, K. W. (2005). Family 47 Alpha-Mannosidases in N-glycan Processing. Methods in Enzymology, 405, 137–154. [Link]

-

Thompson, A. J., Dabin, J., & Davies, G. J. (2012). Structural and mechanistic insight into N-glycan processing by endo-α-mannosidase. Proceedings of the National Academy of Sciences, 109(3), 781–786. [Link]

-

Moremen, K. W. (2002). Family 47 α-Mannosidases in N-Glycan Processing. Methods in Enzymology, 354, 137-154. [Link]

-

Liebminger, E., et al. (2009). Class I [alpha]-Mannosidases Are Required for N-Glycan Processing and Root Development in Arabidopsis thaliana. The Plant Cell, 21(12), 3850-3867. [Link]

-

Vallee, F., et al. (2000). The Structural Basis of the Inhibition of Golgi α-Mannosidase II by Mannostatin A and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions. Journal of Biological Chemistry, 275(52), 41287-41292. [Link]

-

Křen, V., et al. (2011). 'Click chemistry' synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases. Organic & Biomolecular Chemistry, 9(4), 1077-1085. [Link]

-

Tropea, J. E., Molyneux, R. J., Kaushal, G. P., Pan, Y. T., Mitchell, M., & Elbein, A. D. (1989). Mannostatin A, a new glycoprotein-processing inhibitor. Biochemistry, 28(25), 9690–9695. [Link]

-

Chae, C. H., et al. (1996). Flexible Enantiodivergent Synthesis and Biological Activity of Mannostatin Analogues, New Cyclitol Glycosidase Inhibitors. The Journal of Organic Chemistry, 61(2), 472-479. [Link]

-

van den Bedem, H., et al. (2008). Structural basis of the inhibition of Golgi alpha-mannosidase II by mannostatin A and the role of the thiomethyl moiety in ligand-protein interactions. The FEBS Journal, 275(18), 4565-4575. [Link]

-

King, S. B., & Ganem, B. (1994). Synthetic Studies on Mannostatin A and Its Derivatives: A New Family of Glycoprotein Processing Inhibitors. Journal of the American Chemical Society, 116(2), 562-570. [Link]

-

Kóna, J., et al. (2017). Synthesis of hydroxymethyl analogues of mannostatin A and their evaluation as inhibitors of GH38 α-mannosidases. New Journal of Chemistry, 41(19), 10697-10705. [Link]

-

Aoyagi, T., et al. (1989). Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. The Journal of Antibiotics, 42(6), 883-889. [Link]

-

Mariano, P. S., et al. (1995). Total synthesis of (±)‐mannostatin A and derivatives. Angewandte Chemie International Edition in English, 34(12), 1329-1331. [Link]

-

Ogawa, S., et al. (1999). Synthesis and biological evaluation of alpha-mannosidase inhibitory activity of three deoxy derivatives of mannostatin A. Bioorganic & Medicinal Chemistry Letters, 9(11), 1499-1504. [Link]

-

Rose, D. R. (2012). Structure, mechanism and inhibition of Golgi α-mannosidase II. Current Opinion in Structural Biology, 22(5), 558-562. [Link]

-

Texas State University. (2024, July 29). TXST researchers discover anti-cancer properties in fungal compound. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. Family 47 α-Mannosidases in N-Glycan Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Family 47 alpha-mannosidases in N-glycan processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure, mechanism and inhibition of Golgi α-mannosidase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. TXST researchers discover anti-cancer properties in fungal compound : Newsroom : Texas State University [news.txst.edu]

- 7. Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (Open Access) Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities. (1989) | Takaaki Aoyagi | 106 Citations [scispace.com]

- 9. The Structural Basis of the Inhibition of Golgi α-Mannosidase II by Mannostatin A and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mannostatin A, a new glycoprotein-processing inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural basis of the inhibition of Golgi alpha-mannosidase II by mannostatin A and the role of the thiomethyl moiety in ligand-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alpha Mannosidase • QA-Bio • Highest Purity • Extremely Stable [qa-bio.com]

- 13. Synthesis of hydroxymethyl analogues of mannostatin A and their evaluation as inhibitors of GH38 α-mannosidases - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Mannostatin A: A Precision Tool for the Specific Inhibition of Golgi α-Mannosidase II

An In-Depth Technical Guide for Researchers

Abstract

The study of N-linked glycosylation, a critical post-translational modification, requires precise molecular tools to dissect its complex enzymatic pathways. Golgi α-mannosidase II (GMII) represents a pivotal checkpoint in the maturation of N-glycans, converting hybrid structures into complex-type glycans. Alterations in this pathway are closely linked to various physiological and pathological states, including cancer metastasis. Mannostatin A, a naturally derived aminocyclopentitol, has emerged as a highly potent and specific inhibitor of GMII. This technical guide provides an in-depth exploration of Mannostatin A, from its molecular mechanism of action, elucidated by structural biology, to its practical application in the laboratory. We present detailed, field-proven protocols for both in vitro enzymatic assays and cell-based functional studies, designed to empower researchers in glycoscience and drug development to effectively utilize this powerful inhibitor.

The Central Role of Golgi α-Mannosidase II in N-Glycan Maturation

N-linked glycosylation is a fundamental process where a 14-sugar precursor oligosaccharide is attached to asparagine residues of nascent proteins in the endoplasmic reticulum (ER).[1] As these glycoproteins traffic through the ER and Golgi apparatus, this precursor is extensively modified by a series of glycosidases and glycosyltransferases.[2][3]

Golgi α-mannosidase II (GMII), a retaining Family 38 glycoside hydrolase, functions in the medial-Golgi as a key maturation enzyme.[4][5] Its primary role is to act upon the GlcNAcMan₅GlcNAc₂ intermediate, which is formed after the addition of a single N-acetylglucosamine (GlcNAc) residue by N-acetylglucosaminyltransferase I (GnT I).[6][7] GMII then selectively cleaves the terminal α(1,3)- and α(1,6)-linked mannose residues, producing the GlcNAcMan₃GlcNAc₂ core structure.[4][8] This trimming step is obligatory for the subsequent action of other transferases that build the characteristic antennae of complex and hybrid N-glycans.[7] Consequently, the inhibition of GMII serves as a powerful method to halt the glycosylation cascade at a specific juncture, leading to an accumulation of hybrid-type oligosaccharides.[9]

Caption: N-Glycan maturation pathway highlighting the GMII checkpoint.

Mannostatin A: A Potent and Specific GMII Inhibitor

Mannostatin A is a potent, reversible, and competitive inhibitor of class II α-mannosidases, originally isolated from the soil microorganism Streptoverticillus.[4][8][10] Unlike many glycosidase inhibitors that are azasugar alkaloids (e.g., swainsonine), Mannostatin A possesses a unique aminocyclopentitol structure.[8][11] This structural distinction contributes to its remarkable specificity and potency.

Mechanism of Competitive Inhibition: A Structural Perspective

X-ray crystallography studies of Drosophila GMII (dGMII) in complex with Mannostatin A have provided atomic-level insights into its inhibitory mechanism.[8][12] The enzyme utilizes a two-stage catalytic mechanism involving two key aspartic acid residues: one acting as a catalytic nucleophile (Asp204 in dGMII) and the other as a general acid/base catalyst (Asp341 in dGMII).[4][8]

Mannostatin A effectively inhibits this process by acting as a transition-state analogue. It mimics the covalent mannosyl-enzyme intermediate that forms during catalysis, which adopts a high-energy ¹S₅ skew boat conformation.[8][12]

Key interactions that stabilize Mannostatin A in the GMII active site include:

-

Transition-State Mimicry: The five-membered ring of Mannostatin A adopts a conformation in the bound state that closely resembles the proposed mannosyl oxacarbenium ion intermediate.[8][11]

-

Crucial Thiomethyl Group: The thiomethyl group, a defining feature of Mannostatin A, is critical for its high affinity.[8][13] It inserts into a hydrophobic pocket near the active site, making both polar and non-polar interactions and enhancing the binding potency significantly compared to analogues lacking this moiety.[4][8]

-

Hydrogen Bonding Network: The inhibitor's hydroxyl and amino groups form a network of hydrogen bonds with active site residues, including a crucial interaction with the backbone carbonyl of Arg876, which is vital for its high potency.[4][13]

Caption: Workflow for cell-based analysis of GMII inhibition.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells, which were used in early studies, or CHO cells) in appropriate media. [9] * Seed cells in culture plates to reach ~50% confluency on the day of treatment.

-

Prepare a working solution of Mannostatin A in the culture medium at the desired final concentration (typically 1-10 µM). Also prepare a vehicle control (e.g., DMSO in medium).

-

Replace the medium on the cells with the Mannostatin A-containing medium or the vehicle control medium.

-

Incubate for 24-72 hours. The optimal time should be determined empirically.

-

-

Glycoprotein Extraction:

-

Wash cells twice with cold PBS and harvest by scraping.

-

Pellet the cells by centrifugation.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) and extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

N-Glycan Release and Analysis:

-

Denature an aliquot of the protein extract (e.g., 50-100 µg) by heating in the presence of SDS and DTT.

-

Release the N-linked glycans by overnight incubation with Peptide-N-Glycosidase F (PNGase F) according to the manufacturer's protocol.

-

Isolate the released glycans from the protein backbone (e.g., using a C18 solid-phase extraction cartridge).

-

Fluorescently label the reducing end of the free glycans (e.g., with 2-aminobenzamide, 2-AB).

-

Analyze the labeled glycan pool using Hydrophilic Interaction Liquid Chromatography (HILIC) with fluorescence detection. Compare the chromatograms from treated and untreated cells. An increase in peaks corresponding to hybrid glycan structures (e.g., GlcNAcMan₅GlcNAc₂) is indicative of GMII inhibition.

-

Alternatively, analyze the released glycans by MALDI-TOF or LC-MS for more detailed structural confirmation.

-

Applications in Research and Drug Development

The specific inhibition of GMII by Mannostatin A provides a powerful tool for several research areas:

-

Cancer Biology: Abnormal glycosylation, particularly the increased branching of complex N-glycans, is a hallmark of cancer and is associated with metastasis. [4][5]Mannostatin A can be used to block the formation of these structures, allowing researchers to study the functional consequences and explore GMII as a therapeutic target. [13][14]* Glycobiology: As a precise molecular probe, Mannostatin A helps elucidate the roles of specific glycan structures in protein folding, trafficking, and function.

-

Drug Development: The structure of Mannostatin A bound to GMII serves as a critical blueprint for the rational design of novel, even more potent and selective GMII inhibitors for therapeutic use. [4][15][16]While Mannostatin A itself has limitations for clinical development, its mechanism provides a foundation for creating next-generation drugs. [17][18]

Conclusion

Mannostatin A stands out as an indispensable tool in the field of glycoscience. Its high potency and specificity for Golgi α-mannosidase II, grounded in a well-understood structural mechanism of action, allow for the precise manipulation of the N-glycan maturation pathway. The protocols detailed in this guide provide a reliable foundation for researchers to leverage Mannostatin A in their investigations, whether for fundamental studies of glycosylation or for exploring novel therapeutic strategies targeting this critical enzymatic checkpoint.

References

-

The Molecular Basis of Inhibition of Golgi α-Mannosidase II by Mannostatin A. (2014). PMC. [Link]

-

The Structural Basis of the Inhibition of Golgi α-Mannosidase II by Mannostatin A and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions. (2008). PMC. [Link]

-

The molecular basis of inhibition of Golgi alpha-mannosidase II by mannostatin A. (2009). PubMed. [Link]

-

Structural basis of the inhibition of Golgi alpha-mannosidase II by mannostatin A and the role of the thiomethyl moiety in ligand-protein interactions. (2006). PubMed. [Link]

-

The Molecular Basis of Inhibition of Golgi α‐Mannosidase II by Mannostatin A. (2009). Request PDF on ResearchGate. [Link]

-

Structural Basis of the Inhibition of Golgi α-Mannosidase II by Mannostatin A and the Role of the Thiomethyl Moiety in Ligand−Protein Interactions. (2006). Journal of the American Chemical Society. [Link]

-

Synthesis of an α-mannosidase inhibitor, (±)-mannostatin A and its isomer. (1995). RSC Publishing. [Link]

-

Novel mannosidase inhibitors probe glycoprotein degradation pathways in cells. (2010). PubMed. [Link]

-

Mannostatin A, a new glycoprotein-processing inhibitor. (1990). PubMed. [Link]

-

Total synthesis of (±)‐mannostatin A and derivatives by Mariano and co‐workers. (2000). ResearchGate. [Link]

-

Mannostatin A, a new glycoprotein-processing inhibitor. (1990). Biochemistry. [Link]

-

Structure of Golgi α-mannosidase II: a target for inhibition of growth and metastasis of cancer cells. (2001). PMC. [Link]

-

Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling. (2022). PMC. [Link]

-

Synthesis of hydroxymethyl analogues of mannostatin A and their evaluation as inhibitors of GH38 α-mannosidases. (2021). New Journal of Chemistry (RSC Publishing). [Link]

-

Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling. (2022). ACS Publications. [Link]

-

Synthesis of the mannosidase II inhibitor mannostatin A. (1997). The Journal of Organic Chemistry. [Link]

-

Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. (2023). Beilstein Journal of Organic Chemistry. [Link]

-

Structure, mechanism and inhibition of Golgi α-mannosidase II. (2012). PubMed. [Link]

-

Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3. (1989). PubMed. [Link]

-

Probing the substrate specificity of Golgi alpha-mannosidase II by use of synthetic oligosaccharides and a catalytic nucleophile mutant. (2008). PubMed. [Link]

-

Golgi α-mannosidase II cleaves two sugars sequentially in the same catalytic site. (2008). PNAS. [Link]

-

Chemists restructure an old natural product: Discovery a highly specific Golgi α-mannosidase inhibitor as a new anticancer agent. (2022). Academia Sinica. [Link]

-

Probing the Substrate Specificity of Golgi α-Mannosidase II by Use of Synthetic Oligosaccharides and a Catalytic Nucleophile Mutant. (2008). PMC. [Link]

-

Probing the Substrate Specificity of Golgi α-Mannosidase II by Use of Synthetic Oligosaccharides and a Catalytic Nucleophile Mutant. (2008). ResearchGate. [Link]

-

Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine. (2023). PMC. [Link]

-

Essential and mutually compensatory roles of α-mannosidase II and α-mannosidase IIx in N-glycan processing in vivo in mice. (2007). PNAS. [Link]

-

The O-Mannosylation Pathway: Glycosyltransferases and Proteins Implicated in Congenital Muscular Dystrophy. (2013). PMC. [Link]

-

Constructing a human complex type N-linked glycosylation pathway in Kluyveromyces marxianus. (2020). PLOS One. [Link]

-

Structural Insight into the Mechanism of N-Linked Glycosylation by Oligosaccharyltransferase. (2022). MDPI. [Link]

-

Effects of cell culture conditions on antibody N-linked glycosylation--what affects high mannose 5 glycoform. (2011). PubMed. [Link]

-

Machine learning applications in drug development. (2018). PMC. [Link]

-

Applications of machine learning in drug discovery and development. (2019). PubMed. [Link]

-

N-linked glycosylation pathways leading to complex-type N-glycans. (2010). ResearchGate. [Link]

-

Protocol for behavioral tests using chemogenetically manipulated mice. (2021). PMC. [Link]

-

Innovations in Chemical Modalities for Drug Development. (2024). Scientia Potentia Est. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Molecular Basis of Inhibition of Golgi α-Mannosidase II by Mannostatin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of Golgi α-mannosidase II: a target for inhibition of growth and metastasis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probing the Substrate Specificity of Golgi α-Mannosidase II by Use of Synthetic Oligosaccharides and a Catalytic Nucleophile Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. The Structural Basis of the Inhibition of Golgi α-Mannosidase II by Mannostatin A and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mannostatin A, a new glycoprotein-processing inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mannostatins A and B: new inhibitors of alpha-D-mannosidase, produced by Streptoverticillium verticillus var. quintum ME3-AG3: taxonomy, production, isolation, physico-chemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structural basis of the inhibition of Golgi alpha-mannosidase II by mannostatin A and the role of the thiomethyl moiety in ligand-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The molecular basis of inhibition of Golgi alpha-mannosidase II by mannostatin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Machine learning applications in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Applications of machine learning in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sinica.edu.tw [sinica.edu.tw]

- 18. romeshcollins.com [romeshcollins.com]

Mannostatin A biosynthesis and total synthesis methods

An In-depth Technical Guide to the Biosynthesis and Total Synthesis of Mannostatin A

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Mannostatin A is a potent and selective inhibitor of α-mannosidases, particularly Golgi α-mannosidase II, a critical enzyme in the N-linked glycoprotein processing pathway. Isolated from the microorganism Streptoverticillium verticillus, its unique aminocyclopentitol core structure, distinct from common alkaloidal inhibitors, has made it a subject of intense interest for both biochemical research and as a lead compound in drug discovery.[1][2] This guide provides a comprehensive technical overview of the current understanding of Mannostatin A, covering its biological mechanism, a proposed biosynthetic pathway, and a comparative analysis of key total synthesis strategies developed to access this complex molecule.

Introduction: The Significance of Mannostatin A

Mannostatin A, along with its closely related analogue Mannostatin B, was first isolated in 1989 from the fermentation broth of Streptoverticillium verticillus var. quintum.[2] It belongs to a class of compounds known as glycosidase inhibitors, which are powerful tools for studying the intricate pathways of glycoprotein synthesis and function.

Structurally, Mannostatin A is characterized by a highly substituted aminocyclopentitol ring containing a thiomethyl group. This non-alkaloidal structure is a key feature, distinguishing it from other well-known mannosidase inhibitors like swainsonine. Its biological importance stems from its potent and competitive inhibition of specific α-mannosidases.[1][2]

The primary target of Mannostatin A is Golgi α-mannosidase II, an enzyme that plays a pivotal role in the trimming of mannose residues from N-linked oligosaccharides on newly synthesized glycoproteins.[1] By inhibiting this enzyme, Mannostatin A disrupts the maturation of complex-type N-glycans, leading to an accumulation of hybrid-type oligosaccharides. This disruption of the glycosylation landscape on the cell surface has profound implications for cellular processes such as cell-cell recognition, signaling, and viral infection, making Mannostatin A a valuable probe for glycobiology and a potential therapeutic agent for diseases like cancer and viral infections.[1]

Biological Activity and Mechanism of Action

Mannostatin A exhibits highly specific inhibitory activity. It is a potent competitive inhibitor of various α-mannosidases but shows little to no activity against other glycosidases like α- and β-glucosidases or galactosidases.[1] The core of its inhibitory power lies in the protonated amino group and the stereochemistry of the hydroxyl groups, which are thought to mimic the transition state of the natural substrate, the mannosyl cation, during enzymatic hydrolysis. The thiomethyl group also plays a critical role in binding affinity.

| Enzyme Source | Type | IC50 / Kᵢ Value |

| Rat Epididymal α-mannosidase | α-Mannosidase | Potent (not quantified)[1] |

| Jack Bean α-mannosidase | α-Mannosidase | IC50 ≈ 70 nM[1] |

| Mung Bean α-mannosidase | α-Mannosidase | IC50 ≈ 450 nM[1] |

| Rat Liver Lysosomal α-mannosidase | α-Mannosidase | IC50 ≈ 160 nM[1] |

| Glycoprotein-processing enzyme | Mannosidase II | IC50 ≈ 10-15 nM[1] |

| General (competitive inhibition) | α-D-mannosidase | Kᵢ = 4.8 x 10⁻⁸ M (48 nM)[2] |

Table 1: Summary of the inhibitory activity of Mannostatin A against various α-mannosidases.

The Biosynthesis of Mannostatin A: A Proposed Pathway

While the specific biosynthetic gene cluster (BGC) for Mannostatin A in Streptoverticillium verticillus has not yet been fully elucidated in the published literature, a plausible pathway can be proposed based on the biosynthesis of other aminocyclitol natural products and fundamental biochemical principles.[3][4] The pathway must account for the formation of the C5 carbocyclic core, the installation of the amino group, and the introduction of the unique thiomethyl moiety.

Hypothetical Biosynthetic Steps:

-